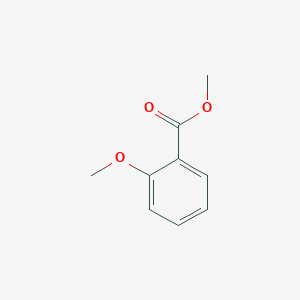

Methyl 2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHAAAQPNMZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047087 | |

| Record name | Methyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless or pale yellow liquid with a warm, herbaceous, floral, spicy odour | |

| Record name | Methyl o-methoxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

254.00 to 255.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-methoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Methyl o-methoxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.144-1.160 | |

| Record name | Methyl o-methoxybenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

606-45-1 | |

| Record name | Methyl 2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB18J2MCQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-methoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48.00 to 49.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-methoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxybenzoate (B1232891), also known as methyl o-anisate, is an aromatic ester with the chemical formula C₉H₁₀O₃.[1] It is a colorless to pale yellow liquid characterized by a warm, herbaceous, and floral odor. This document provides a comprehensive overview of the key physical properties of methyl 2-methoxybenzoate, complete with detailed experimental protocols for their determination. The information presented is intended to support research and development activities in various scientific fields, including medicinal chemistry and fragrance formulation.

Core Physical Properties

The physical properties of methyl 2-methoxybenzoate are crucial for its handling, application, and integration into various chemical processes. A summary of these properties is presented in the table below.

| Property | Value | Units |

| Molecular Weight | 166.17 | g/mol |

| Boiling Point | 248 - 255 | °C at 760 mmHg |

| Melting Point | Not applicable (liquid at room temperature) | °C |

| Density | 1.157 | g/mL at 25 °C |

| Refractive Index | 1.532 - 1.534 | at 20 °C |

| Solubility | Very slightly soluble in water; soluble in organic solvents and oils.[2] | - |

| Appearance | Colorless or pale yellow liquid.[3] | - |

| Odor | Warm, herbaceous, floral, spicy. | - |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds like methyl 2-methoxybenzoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common microscale technique for this determination.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or silicone oil (for Thiele tube)

Procedure:

-

A few milliliters of methyl 2-methoxybenzoate are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then immersed in a heating bath (Thiele tube filled with oil).

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is used for precise measurements.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried thoroughly.

-

The pycnometer filled with water is weighed.

-

The pycnometer is emptied, dried completely, and then filled with methyl 2-methoxybenzoate.

-

The same process of thermal equilibration and weighing is repeated for the methyl 2-methoxybenzoate.

-

The density is calculated using the following formula: Density of liquid = (Mass of liquid / Mass of water) x Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

-

Ethanol or other suitable solvent for cleaning

Procedure:

-

The refractometer prisms are cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of methyl 2-methoxybenzoate are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a liquid organic compound like methyl 2-methoxybenzoate.

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides essential physical property data and standardized experimental protocols for methyl 2-methoxybenzoate. The information and methodologies outlined herein are intended to serve as a valuable resource for researchers and professionals engaged in scientific and developmental work involving this compound. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is paramount for scientific integrity and progress.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. pubs.aip.org [pubs.aip.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

Methyl 2-methoxybenzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of methyl 2-methoxybenzoate (B1232891). It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identifiers

Methyl 2-methoxybenzoate, also known as methyl o-anisate, is an aromatic ester. Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a methyl ester group at positions 1 and 2, respectively.

Molecular Formula: C₉H₁₀O₃

Chemical Structure:

Caption: 2D Chemical Structure of Methyl 2-methoxybenzoate

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-methoxybenzoate |

| CAS Number | 606-45-1 |

| Molecular Weight | 166.17 g/mol |

| SMILES | COC1=CC=CC=C1C(=O)OC |

| InChI | InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3 |

| InChIKey | PFYHAAAQPNMZHO-UHFFFAOYSA-N |

Physicochemical Properties

Methyl 2-methoxybenzoate is a colorless to pale yellow liquid with a characteristic sweet, floral, and herbaceous odor.[1]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 254-255 °C at 760 mmHg | [1] |

| Melting Point | 48-49 °C | [1] |

| Density | 1.157 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n20/D) | 1.534 | [3][4][5] |

| Solubility | Very slightly soluble in water; soluble in organic solvents and oils. | [1] |

| LogP | 2.04 | [1] |

| Flash Point | 113 °C (closed cup) | [4] |

Synthesis of Methyl 2-methoxybenzoate

A common and efficient method for the synthesis of methyl 2-methoxybenzoate is the Fischer esterification of 2-methoxybenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.

Fischer Esterification Mechanism

The Fischer esterification is a reversible acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.

Caption: Mechanism of Fischer Esterification

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard procedures for Fischer esterification.

Materials:

-

2-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Boiling chips

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzoic acid in an excess of methanol. Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. Add a few boiling chips.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product and wash with water to remove the excess methanol and sulfuric acid.

-

Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted 2-methoxybenzoic acid. A gas (CO₂) will be evolved.

-

Washing and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl 2-methoxybenzoate shows characteristic signals for the aromatic protons and the two methoxy groups.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.78 | dd | 1H | Ar-H |

| 7.44 | ddd | 1H | Ar-H |

| 6.97 | m | 2H | Ar-H |

| 3.89 | s | 3H | OCH₃ (ester) |

| 3.88 | s | 3H | OCH₃ (ether) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 166.8 | C=O (ester) |

| 159.4 | Ar-C-OCH₃ |

| 133.5 | Ar-CH |

| 131.6 | Ar-CH |

| 120.2 | Ar-C-COOCH₃ |

| 120.0 | Ar-CH |

| 111.9 | Ar-CH |

| 55.8 | OCH₃ (ether) |

| 51.9 | OCH₃ (ester) |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorption Bands (liquid film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| 1730 | Strong | C=O stretch (ester) |

| 1590, 1490, 1460 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (asymmetric, ester) |

| 1080 | Strong | C-O stretch (symmetric, ester) |

| 1020 | Strong | C-O stretch (ether) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry

The mass spectrum of methyl 2-methoxybenzoate shows a molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 166 | 35 | [M]⁺ (Molecular ion) |

| 135 | 100 | [M - OCH₃]⁺ |

| 107 | 15 | [M - COOCH₃]⁺ |

| 77 | 45 | [C₆H₅]⁺ |

Applications and Biological Activity

Methyl 2-methoxybenzoate is utilized in various industrial and research applications:

-

Fragrance and Flavor: It is used as a fragrance ingredient in perfumes, soaps, and cosmetics, and as a flavoring agent in food products.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[6] For instance, it has been used as a ligand in the copper-catalyzed synthesis of benzoxazoles, which are important pharmaceutical scaffolds.

-

Insect Repellent: Studies have shown that methyl 2-methoxybenzoate exhibits repellent activity against certain insects, such as the common bed bug (Cimex lectularius).[3] The exact mechanism of action is not fully elucidated but is an area of ongoing research.

Workflow for Evaluation of Insect Repellent Activity

The following diagram illustrates a general workflow for assessing the repellent properties of methyl 2-methoxybenzoate.

Caption: Experimental Workflow for Insect Repellent Bioassay

Safety and Handling

Methyl 2-methoxybenzoate should be handled with appropriate safety precautions in a well-ventilated area. It may cause eye, skin, and respiratory tract irritation.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

This guide provides a foundational understanding of methyl 2-methoxybenzoate. For more specific applications and in-depth research, consulting the primary literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound Methyl 2-methoxybenzoate (FDB010545) - FooDB [foodb.ca]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2-methoxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-methoxybenzoate (B1232891), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for methyl 2-methoxybenzoate is summarized in the tables below for easy reference and comparison.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of methyl 2-methoxybenzoate was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.80 | dd | 8.0, 2.0 | 1H | Ar-H |

| 7.47 | dt | 8.0, 1.6 | 1H | Ar-H |

| 7.00 - 6.96 | m | 2H | Ar-H | |

| 3.91 | s | 3H | -OCH₃ (ester) | |

| 3.90 | s | 3H | -OCH₃ (ether) |

Data sourced from The Royal Society of Chemistry[1].

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C=O (ester) |

| 157.8 | C-OCH₃ (aromatic) |

| 133.5 | Ar-C |

| 131.5 | Ar-CH |

| 120.2 | Ar-CH |

| 120.1 | Ar-C |

| 111.9 | Ar-CH |

| 55.9 | -OCH₃ (ether) |

| 51.9 | -OCH₃ (ester) |

Note: Specific peak assignments for all aromatic carbons are based on typical chemical shift values and may require further 2D NMR analysis for definitive confirmation.

Infrared (IR) Spectroscopic Data

The IR spectrum identifies the functional groups present in methyl 2-methoxybenzoate. The data presented is for a liquid film sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1080 | Strong | C-O stretch (ether) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Note: The exact peak positions and intensities can vary slightly depending on the specific instrument and sampling technique used.

Mass Spectrometry (MS) Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Putative Fragment |

| 166 | 34.90 | [M]⁺ (Molecular Ion) |

| 135 | 99.99 | [M - OCH₃]⁺ |

| 105 | 15.50 | [C₇H₅O]⁺ |

| 92 | 20.30 | [C₆H₄O]⁺ |

| 77 | 44.50 | [C₆H₅]⁺ |

Data sourced from PubChem[2].

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of methyl 2-methoxybenzoate is accurately weighed and transferred into a clean, dry vial.[3]

-

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3][4] The solution is gently vortexed or sonicated to ensure complete dissolution.[3]

-

The resulting solution is filtered through a pipette with a glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[4][5]

-

The NMR tube is capped securely and the exterior is cleaned with a lint-free wipe.[3]

Data Acquisition:

-

The prepared NMR tube is inserted into the spectrometer's spinner turbine and placed into the magnet.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃).[3]

-

The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.[3]

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

The acquired data is then processed, which includes Fourier transformation, phase correction, and baseline correction, to generate the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Two clean, dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[6]

-

A single drop of liquid methyl 2-methoxybenzoate is placed onto the center of one salt plate using a Pasteur pipette.[6]

-

The second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film between the plates.[6][7]

-

The plates are clamped together in a sample holder.

Data Acquisition (FTIR):

-

A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O.

-

The sample holder containing the prepared salt plates is placed in the instrument's sample compartment.

-

The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron Ionization):

-

A dilute solution of methyl 2-methoxybenzoate is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 10-100 micrograms per mL.[8]

-

If any solid particles are present, the solution should be filtered to prevent clogging of the instrument.[8]

-

The prepared solution is transferred to a 2 mL autosampler vial with a screw cap.[8]

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities.

-

In the ion source, the molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.[9]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.[9]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.[9]

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of methyl 2-methoxybenzoate.

Caption: General workflow for spectroscopic analysis.

Caption: Key fragmentation pathway in EI-MS.

References

- 1. rsc.org [rsc.org]

- 2. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-methoxybenzoate

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 2-methoxybenzoate (B1232891) (also known as methyl o-anisate). The document details the chemical shifts, coupling constants, and signal assignments, supported by a standard experimental protocol for data acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 2-methoxybenzoate was recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] The resulting data is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.80 | Doublet of doublets (dd) | J = 8.0, 2.0 | 1H |

| H-4 | 7.47 | Doublet of triplets (dt) | J = 8.0, 1.6 | 1H |

| H-3, H-5 | 6.96 - 7.00 | Multiplet (m) | - | 2H |

| -COOCH₃ | 3.91 | Singlet (s) | - | 3H |

| Ar-OCH₃ | 3.90 | Singlet (s) | - | 3H |

Data sourced from a 400 MHz spectrum in CDCl₃.[1] Alternative data suggests shifts at 7.78 ppm, 7.44 ppm, and 6.97 ppm for the aromatic protons, and 3.89 ppm and 3.88 ppm for the methyl protons.[2]

Structural and Signal Assignment Diagram

The following diagram illustrates the chemical structure of Methyl 2-methoxybenzoate, with each unique proton environment labeled. These labels correspond to the assignments in the data table above.

Caption: Structure of Methyl 2-methoxybenzoate with proton signal assignments.

Experimental Protocol

The following is a generalized experimental protocol for acquiring a high-resolution ¹H NMR spectrum of Methyl 2-methoxybenzoate.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity Methyl 2-methoxybenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. Chloroform-d is a common solvent for a wide range of organic compounds.[3]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard to provide a reference signal at 0 ppm.

-

Securely cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a suitable nuclear magnetic resonance spectrometer (e.g., a 400 MHz instrument).[1]

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl₃). This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving high-resolution spectra with sharp, well-defined peaks.

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, 16 to 64 scans are typically sufficient.

-

A 90° pulse angle is commonly used to excite the protons.

-

Acquire the Free Induction Decay (FID), which is the time-domain signal.

4. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive).

-

Perform a baseline correction to create a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons responsible for each signal.

-

Analyze the multiplicity (e.g., singlet, doublet, triplet) and measure the coupling constants (J values) for all relevant signals.

References

An In-depth Technical Guide to the 13C NMR Spectral Analysis of Methyl 2-methoxybenzoate

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of Methyl 2-methoxybenzoate (B1232891). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the experimental protocol, presents quantitative spectral data, and offers a detailed interpretation of the chemical shifts observed for Methyl 2-methoxybenzoate.

Introduction

Methyl 2-methoxybenzoate, also known as methyl o-anisate, is an aromatic ester with the chemical formula C9H10O3.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a methyl ester group (-COOCH3) and a methoxy (B1213986) group (-OCH3) at adjacent positions. 13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of a molecule. By analyzing the chemical shifts of the carbon atoms, valuable information about their electronic environment, bonding, and the overall structure of the molecule can be obtained. This guide details the process of acquiring and interpreting the 13C NMR spectrum of this compound.

Experimental Protocol

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and precise instrument parameterization. The following protocol is a standard procedure for small organic molecules like Methyl 2-methoxybenzoate.

2.1 Sample Preparation

A sample of Methyl 2-methoxybenzoate (approximately 10-20 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent. The most common solvent for this compound is deuterated chloroform (B151607) (CDCl3), which is relatively inert and has a well-defined solvent peak that can be used for spectral calibration.[4][5] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard, with its 13C NMR signal defined as 0.0 ppm.

2.2 Instrumentation and Data Acquisition

The 13C NMR spectrum is typically recorded on a high-field NMR spectrometer, such as a Bruker Avance instrument, operating at a frequency of 100 MHz or 125 MHz for the 13C nucleus.

-

Spectrometer: Bruker Avance 400 or 500 MHz spectrometer.

-

Nucleus Observed: 13C

-

Internal Standard: Tetramethylsilane (TMS)

-

Temperature: Room temperature (approx. 298 K)

-

Pulse Program: A standard single-pulse experiment with proton decoupling is used to obtain a spectrum where each unique carbon atom appears as a single line.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a large number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

2.3 Data Processing

The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., TopSpin, Mnova). The processing steps include:

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.0 ppm. The CDCl3 solvent peak at approximately 77.16 ppm can be used as a secondary reference.

Data Presentation and Spectral Interpretation

The 13C NMR spectrum of Methyl 2-methoxybenzoate shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the methoxy (-OCH3) and methyl ester (-COOCH3) substituents on the benzene ring.

Table 1: 13C NMR Chemical Shift Data and Assignments for Methyl 2-methoxybenzoate

| Carbon Atom Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester Carbonyl) | 166.8 | The carbonyl carbon is highly deshielded due to the electronegative oxygen atoms and its sp2 hybridization. |

| C2 (Aromatic, attached to -OCH3) | 158.3 | The methoxy group is strongly electron-donating through resonance, causing significant deshielding of the directly attached carbon. |

| C4 (Aromatic CH) | 132.8 | This carbon is para to the -OCH3 group and meta to the -COOCH3 group, experiencing deshielding. |

| C6 (Aromatic CH) | 130.6 | This carbon is ortho to the electron-withdrawing -COOCH3 group, leading to deshielding. |

| C1 (Aromatic, attached to -COOCH3) | 121.2 | The ipso-carbon attached to the ester group. Its chemical shift is influenced by the substituent. |

| C5 (Aromatic CH) | 120.1 | This carbon is meta to the -OCH3 group and ortho to a hydrogen, resulting in a relatively upfield shift for an aromatic CH. |

| C3 (Aromatic CH) | 112.1 | This carbon is ortho to the electron-donating -OCH3 group, which causes significant shielding. |

| -OCH3 (Methoxy group) | 56.0 | A typical chemical shift for a methoxy group attached to an aromatic ring. |

| -COOCH3 (Ester methyl group) | 52.1 | A typical chemical shift for a methyl group of a methyl ester. |

Note: The presented chemical shift values are representative and may vary slightly depending on the specific experimental conditions.

Logical Workflow for Spectral Analysis

The process of analyzing a 13C NMR spectrum follows a logical sequence from sample preparation to final structural confirmation. The following diagram illustrates this workflow.

Caption: Logical workflow for 13C NMR spectral analysis.

Conclusion

The 13C NMR spectrum of Methyl 2-methoxybenzoate provides a clear and unambiguous fingerprint of its carbon skeleton. The nine distinct signals in the spectrum correspond to the nine carbon atoms in the molecule, and their chemical shifts are in excellent agreement with the predicted values based on the electronic effects of the substituents. This technical guide has provided a standard protocol for the acquisition and analysis of the spectrum, a detailed assignment of the observed signals, and a logical workflow for the analytical process. This information is crucial for the structural verification and quality control of Methyl 2-methoxybenzoate in research and industrial settings.

References

An In-depth Technical Guide to the FT-IR Spectrum and Functional Groups of Methyl 2-methoxybenzoate

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-methoxybenzoate (B1232891). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the correlation between the observed absorption bands and the specific functional groups within the molecule, presents a detailed experimental protocol for spectral acquisition, and includes a logical workflow for spectral analysis.

Introduction to Methyl 2-methoxybenzoate

Methyl 2-methoxybenzoate, also known as methyl o-anisate, is an organic compound with the chemical formula C9H10O3.[1][2] It is a methyl ester of 2-methoxybenzoic acid and is classified as a methoxybenzoic acid.[3] Structurally, it comprises a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) and a methyl ester group (-COOCH3) at positions 1 and 2, respectively.[4] This compound is a colorless to slightly yellowish liquid at room temperature with a mild, aromatic odor.[2] It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals and is also used in fragrance formulations.[2]

FT-IR Spectral Data and Functional Group Analysis

The FT-IR spectrum of Methyl 2-methoxybenzoate exhibits several characteristic absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The primary functional groups are the ester, the ether (methoxy group), and the aromatic ring.[2]

A summary of the expected and observed FT-IR absorption peaks for Methyl 2-methoxybenzoate is presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3000-2850 | Strong | C-H Stretch | Aliphatic (methyl groups) |

| ~1730-1715 | Strong, Sharp | C=O Stretch | Ester (carbonyl) |

| ~1600-1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1300-1000 | Strong | C-O Stretch | Ester and Ether |

| ~750-700 | Strong | C-H Bend (out-of-plane) | Aromatic (ortho-disubstituted) |

Experimental Protocol for FT-IR Analysis

The following protocol details the methodology for acquiring an FT-IR spectrum of a liquid sample such as Methyl 2-methoxybenzoate using the Attenuated Total Reflectance (ATR) technique. ATR is a widely used method for liquid samples due to its minimal sample preparation requirements.[5]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[4]

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)[5]

Procedure:

-

Instrument Setup and Background Scan:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

-

Select the desired spectral range, typically 4000 to 400 cm⁻¹ for organic compounds.[6]

-

Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., air). This will be subtracted from the sample spectrum.

-

-

Sample Preparation and Application:

-

Data Acquisition:

-

Acquire the FT-IR spectrum of the sample. To improve the signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32 scans).[6]

-

-

Data Processing and Analysis:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption peaks and correlate them to the corresponding functional groups using established correlation tables.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe to remove any residual sample.[6][7]

-

An alternative method for liquid samples is the transmission technique using a liquid cell.[5] This involves placing a thin film of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[7][9]

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of Methyl 2-methoxybenzoate, from sample preparation to the final identification of its functional groups.

Caption: Workflow for FT-IR analysis of Methyl 2-methoxybenzoate.

Conclusion

The FT-IR spectrum of Methyl 2-methoxybenzoate provides a definitive fingerprint of its molecular structure. The prominent absorption bands corresponding to the ester carbonyl stretch, aromatic C=C stretches, and C-O stretches of the ester and ether functionalities allow for unambiguous identification. The experimental protocol outlined provides a reliable method for obtaining high-quality spectra, and the logical workflow illustrates a systematic approach to spectral interpretation. This guide serves as a valuable resource for scientists and researchers employing FT-IR spectroscopy for the characterization of similar aromatic ester compounds.

References

- 1. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. Showing Compound Methyl 2-methoxybenzoate (FDB010545) - FooDB [foodb.ca]

- 4. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jascoinc.com [jascoinc.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-methoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-methoxybenzoate (B1232891). It includes a comprehensive breakdown of the major fragment ions, a proposed fragmentation mechanism, and a representative experimental protocol for acquiring the mass spectrum.

Core Concepts in the Fragmentation of Methyl 2-methoxybenzoate

Methyl 2-methoxybenzoate (C₉H₁₀O₃), with a molecular weight of 166.17 g/mol , undergoes characteristic fragmentation upon electron ionization.[1] The fragmentation is primarily dictated by the presence of the ester and methoxy (B1213986) functional groups on the aromatic ring. The initial ionization event involves the removal of an electron to form the molecular ion (M⁺˙) at m/z 166. Subsequent fragmentation pathways are influenced by the stability of the resulting ions and neutral losses.

Quantitative Analysis of the Mass Spectrum

The electron ionization mass spectrum of Methyl 2-methoxybenzoate is characterized by several key fragment ions. The relative abundances of these ions are crucial for structural elucidation and identification. The data presented in Table 1 summarizes the major peaks observed in a typical EI mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Neutral Loss | Relative Abundance (%) |

| 166 | [C₉H₁₀O₃]⁺˙ (Molecular Ion) | - | 40 |

| 135 | [C₈H₇O₂]⁺ | ˙OCH₃ | 100 (Base Peak) |

| 107 | [C₇H₇O]⁺ | CO | 25 |

| 92 | [C₆H₄O]⁺˙ | ˙CH₃ | 15 |

| 77 | [C₆H₅]⁺ | CO | 30 |

| 51 | [C₄H₃]⁺ | C₂H₂ | 10 |

Table 1: Prominent fragment ions and their relative abundances in the electron ionization mass spectrum of Methyl 2-methoxybenzoate.

Proposed Fragmentation Pathway

The fragmentation of the Methyl 2-methoxybenzoate molecular ion proceeds through several key steps, as illustrated in the diagram below. The initial and most significant fragmentation is the loss of a methoxy radical (˙OCH₃) from the ester group to form the stable benzoyl cation at m/z 135, which is the base peak in the spectrum.

References

A Technical Guide to the Solubility of Methyl 2-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-methoxybenzoate (B1232891) in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where solubility is a critical parameter.

Methyl 2-methoxybenzoate (CAS 606-45-1), also known as methyl o-anisate, is a chemical compound with applications in perfumery, flavorings, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its solubility characteristics are crucial for its application in various chemical processes, including reaction chemistry, purification, and formulation development.

Quantitative Solubility Data

The solubility of methyl 2-methoxybenzoate has been determined in a wide range of organic solvents at 25°C. The following table summarizes this quantitative data, presenting the solubility in grams per liter (g/L).

| Solvent | CAS Number | Solubility at 25°C (g/L) |

| Chloroform | 67-66-3 | 1049.17 |

| Dichloromethane | 75-09-2 | 1139.6 |

| Dimethylformamide (DMF) | 68-12-2 | 742.67 |

| Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | 545.29 |

| 1,4-Dioxane | 123-91-1 | 524.66 |

| 2-Methoxyethanol | 109-86-4 | 445.19 |

| Dimethylacetamide (DMAc) | 127-19-5 | 436.71 |

| Tetrahydrofuran (THF) | 109-99-9 | 428.46 |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 401.58 |

| Cyclohexanone | 108-94-1 | 338.88 |

| Acetonitrile | 75-05-8 | 321.54 |

| Acetone | 67-64-1 | 292.84 |

| Methyl Acetate | 79-20-9 | 290.68 |

| Ethyl Formate | 109-94-4 | 273.29 |

| Methanol | 67-56-1 | 253.78 |

| 2-Ethoxyethanol | 110-80-5 | 247.82 |

| transcutol | 31692-85-0 | 239.24 |

| 2-Butanone | 78-93-3 | 237.92 |

| Acetic Acid | 64-19-7 | 215.48 |

| Ethanol | 64-17-5 | 200.48 |

| Ethyl Acetate | 141-78-6 | 198.64 |

| tert-Butanol | 75-65-0 | 176.79 |

| Toluene | 108-88-3 | 172.25 |

| Ethylene Glycol | 107-21-1 | 170.46 |

| Tetrachloromethane | 56-23-5 | 167.25 |

| n-Propanol | 71-23-8 | 139.46 |

| Isopropanol | 67-63-0 | 134.63 |

| 2-Butoxyethanol | 111-76-2 | 134.7 |

| n-Propyl Acetate | 109-60-4 | 132.88 |

| o-Xylene | 95-47-6 | 127.57 |

| n-Butanol | 71-36-3 | 126.49 |

| sec-Butanol | 78-92-2 | 116.05 |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 116.03 |

| Formic Acid | 64-18-6 | 115.68 |

| n-Butyl Acetate | 123-86-4 | 109.22 |

| n-Pentanol | 71-41-0 | 108.27 |

| Isobutanol | 78-83-1 | 104.9 |

| Ethylbenzene | 100-41-4 | 104.14 |

| Isopentanol | 123-51-3 | 98.29 |

| Isopropyl Acetate | 108-21-4 | 96.31 |

| Methyl isobutyl ketone (MIBK) | 108-10-1 | 93.62 |

| Propylene Glycol | 57-55-6 | 88.58 |

| n-Octanol | 111-87-5 | 85.69 |

| n-Pentyl Acetate | 628-63-7 | 83.85 |

| Isobutyl Acetate | 110-19-0 | 78.3 |

| n-Heptanol | 111-70-6 | 74.18 |

| Cyclohexane | 110-82-7 | 48.46 |

| n-Heptane | 142-82-5 | 21.29 |

| n-Hexane | 110-54-3 | 14.41 |

| Water | 7732-18-5 | 0.92 |

| Data sourced from[1] |

Experimental Protocol for Solubility Determination

While the specific experimental protocols used to generate the data above are not publicly available, a general and widely accepted method for determining the solubility of a solid compound in a liquid solvent involves the isothermal shake-flask method. This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

A generalized workflow for this process is outlined below:

Key Steps in the Protocol:

-

Preparation: An excess amount of solid methyl 2-methoxybenzoate is added to a known volume of the organic solvent in a sealed container. Using an excess of the solid ensures that a saturated solution is formed.

-

Equilibration: The mixture is agitated at a constant temperature, typically using a shaker or a stirrer, for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute and solvent.

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is a critical step and is usually achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not absorb the solute.

-

Analysis: A precise aliquot of the clear, saturated solution is carefully removed and its mass or volume is determined. This aliquot is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: The concentration of methyl 2-methoxybenzoate in the diluted sample is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Calculation: The solubility is then calculated from the measured concentration, taking into account the dilution factor.

Factors Influencing Solubility

It is important to note that the solubility of a compound is influenced by several factors, including:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility.

-

Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

This guide provides a foundational understanding of the solubility of methyl 2-methoxybenzoate in a variety of organic solvents. For critical applications, it is recommended to experimentally verify the solubility data under the specific conditions of use.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of Methyl 2-methoxybenzoate (B1232891), a compound of interest in various scientific and industrial applications, including as a flavoring agent, in fragrances, and as an intermediate in the synthesis of pharmaceuticals.[1][2] This document outlines the key physical constants of Methyl 2-methoxybenzoate and details the experimental methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of Methyl 2-methoxybenzoate

The accurate determination of the boiling and melting points of a substance is crucial for its identification, purity assessment, and the design of chemical processes. The following table summarizes the reported values for Methyl 2-methoxybenzoate.

| Physical Property | Value | Conditions |

| Boiling Point | 254.00 - 255.00 °C | @ 760.00 mm Hg |

| 248 °C | (literature value) | |

| 246 - 248 °C | ||

| Melting Point | 48.00 - 49.00 °C | @ 760.00 mm Hg |

Experimental Protocols for Physical Property Determination

The following sections detail the standardized experimental procedures for determining the boiling and melting points of a chemical compound such as Methyl 2-methoxybenzoate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: A small amount of the solid sample is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample, trapping a small amount of the solid. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate temperature reading.

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first visible drop of liquid forms is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Check: A narrow melting point range (typically 0.5-2°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mm Hg.

Principle: A small amount of the liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium is measured. The Thiele tube method is a common and effective technique for micro-scale boiling point determination.

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed into the small test tube. A capillary tube, with its sealed end up, is placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to the thermometer using a rubber band or a small piece of tubing. The thermometer and attached test tube are then clamped so that they are immersed in the oil within the Thiele tube. The top of the test tube should be above the oil level.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Temperature Reading: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[4]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical substance like Methyl 2-methoxybenzoate.

Caption: Workflow for determining the melting and boiling points.

References

Stability and Storage of Methyl 2-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-methoxybenzoate (B1232891) (CAS 606-45-1). This document synthesizes available data on its degradation kinetics, outlines potential degradation pathways, and offers detailed experimental protocols for stability assessment, including a template for forced degradation studies and the development of a stability-indicating HPLC-UV method.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl 2-methoxybenzoate is essential for predicting its stability and designing appropriate storage and handling protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 246-248 °C | [4][5] |

| Density | 1.157 g/mL at 25 °C | [4][5] |

| Flash Point | 113 °C | [5] |

| Solubility | Very slightly soluble in water; soluble in organic solvents and oils. | [6] |

Stability Profile

Methyl 2-methoxybenzoate is generally considered stable at room temperature when stored in sealed containers under normal handling and storage conditions.[1] However, its ester functionality makes it susceptible to degradation under certain environmental pressures, most notably hydrolysis.

Hydrolytic Stability

The primary degradation pathway for Methyl 2-methoxybenzoate is hydrolysis of the methyl ester group, which is significantly accelerated under basic conditions.

A kinetic study of the alkaline hydrolysis of Methyl 2-methoxybenzoate at 35°C revealed that the observed rate constant (kobsd) follows the equation:

kobsd = B₁[OH⁻] + C₁[OH⁻]²

This indicates a reaction mechanism that is dependent on the hydroxide (B78521) ion concentration.[7] The degradation product of this hydrolysis is 2-methoxybenzoic acid and methanol.

Photostability

Thermal Stability

Thermal decomposition of Methyl 2-methoxybenzoate is expected to yield carbon monoxide (CO) and carbon dioxide (CO₂).[1] It is stable at room temperature, but its stability at elevated temperatures has not been quantitatively documented in the literature.

Oxidative Stability

Methyl 2-methoxybenzoate should be stored away from strong oxidizing agents, as these may induce degradation.[1] The specific degradation products resulting from oxidative stress have not been detailed in the available literature.

Proposed Degradation Pathways

Based on the chemical structure of Methyl 2-methoxybenzoate, the following degradation pathways can be proposed. The primary and experimentally supported pathway is alkaline hydrolysis. Other pathways are hypothetical and would need to be confirmed through forced degradation studies.

Caption: Proposed degradation pathways for Methyl 2-methoxybenzoate.

Recommended Storage and Handling

To ensure the long-term stability and integrity of Methyl 2-methoxybenzoate, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Container | Store in a tightly closed container. | Prevents exposure to moisture and atmospheric contaminants.[1] |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. For long-term storage, refrigeration at 2-8°C is advisable. | Minimizes the rate of potential degradation reactions.[1][9] |

| Atmosphere | Store in a well-ventilated area. | Prevents the buildup of vapors.[1] |

| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | Avoids chemical reactions that can lead to degradation.[1][10] |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals, conducting forced degradation studies is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11]

Forced Degradation Study Protocol (Template)

This protocol provides a general framework for conducting a forced degradation study on Methyl 2-methoxybenzoate.

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 2-methoxybenzoate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the working concentration with the mobile phase.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature or heat at a lower temperature (e.g., 40°C) for a specified period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute to the working concentration.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period. At each time point, withdraw a sample and dilute to the working concentration.

-

Thermal Degradation: Store the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound. At each time point, withdraw a sample, allow it to cool, and dilute to the working concentration.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light. At each time point, withdraw a sample from both the exposed and control solutions and dilute to the working concentration.

-

-

Sample Analysis: Analyze all samples using a suitable analytical technique, such as HPLC-UV, to determine the extent of degradation and to profile the degradation products.

Development of a Stability-Indicating HPLC-UV Method (Template)

A stability-indicating method is crucial to separate and quantify the parent compound from its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the more non-polar parent compound. A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of Methyl 2-methoxybenzoate from its UV spectrum.

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study and the development of a stability-indicating analytical method.

Caption: A typical workflow for conducting forced degradation studies.

Conclusion

Methyl 2-methoxybenzoate is a relatively stable compound under recommended storage conditions. The primary known degradation pathway is alkaline hydrolysis of the ester group. While comprehensive data on its stability under photolytic, thermal, and oxidative stress is lacking in the public domain, this guide provides a framework for researchers to conduct their own stability assessments. By following the proposed experimental protocols, scientists and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of their formulations containing Methyl 2-methoxybenzoate.

References

- 1. Methyl 2-methoxybenzoate(606-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. High purity Methyl 2-methoxybenzoate Cas 606-45-1 with steady supply | Jayusion [jayusion.com]

- 4. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]

- 5. 2-甲氧基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scent.vn [scent.vn]

- 7. researchgate.net [researchgate.net]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. fishersci.com [fishersci.com]

- 11. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Health and Safety of Methyl 2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for Methyl 2-methoxybenzoate (B1232891) (CAS No. 606-45-1), a compound used in laboratory settings, and as a fragrance and flavoring ingredient.[1][2] The information is compiled from safety data sheets, regulatory guidelines, and scientific assessments to ensure a thorough understanding of its potential hazards and safe handling procedures.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of Methyl 2-methoxybenzoate is presented below. It is important to note that while comprehensive toxicological testing has not been fully investigated, the available data provides a foundational understanding of its safety profile.[3]

Table 1: Physicochemical Properties of Methyl 2-methoxybenzoate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Odor | Herbaceous, anise-like | [4] |

| Boiling Point | 246-248 °C | [2][4] |

| Density | 1.157 g/mL at 25 °C | [5][6] |

| Flash Point | 113 °C (closed cup) | [2][5] |

| Refractive Index | 1.532-1.534 at 20 °C | [2][4] |

| Solubility | Insoluble in water | [1] |

Table 2: Toxicological Data for Methyl 2-methoxybenzoate

| Test | Result | Reference(s) |

| Acute Oral Toxicity | No data available for Methyl 2-methoxybenzoate. | |

| Acute Dermal Toxicity | In a limit test on rats (OECD 402), a single dermal application of 2000 mg/kg resulted in no mortality or signs of systemic toxicity. | [1][7] |

| Skin Irritation | Causes skin irritation (Category 2). In a study on rabbits (OECD 404), no irritation was observed. | [3][7] |

| Eye Irritation | Causes serious eye irritation (Category 2). | [3] |

| Skin Sensitization | No skin sensitization reactions were observed in a human maximization test. | [8] |

| Genotoxicity (Ames Test) | Not mutagenic in a bacterial reverse mutation assay (OECD TG 471). | [8] |

| Genotoxicity (In Vitro Micronucleus) | Not clastogenic in an in vitro micronucleus test (OECD TG 487). | [8] |

| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure, Category 3). | [3] |

Hazard Identification and Classification

Methyl 2-methoxybenzoate is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

GHS Hazard Statement Flowchart

Experimental Protocols

Detailed methodologies for key toxicological and safety assessments are outlined below, based on standard OECD guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to the substance.

Experimental Workflow for Acute Dermal Toxicity (Limit Test)

A limit test was conducted on young adult Wistar rats (5 male, 5 female). A single dose of 2000 mg/kg body weight of undiluted Methyl 2-methoxybenzoate was applied to the clipped dorsal skin and covered with a semi-occlusive dressing for 24 hours.[1][7] Animals were observed for 14 days for mortality and signs of toxicity.[7]

Skin Irritation (as per OECD Guideline 404)

This test assesses the potential for a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animals: Healthy young adult albino rabbits are used.[9]

-

Application: 0.5 mL of the test substance is applied to a small area of clipped, intact skin.[9] The area is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[7]

-

Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours.[9] The observation period can be extended up to 14 days to assess the reversibility of any observed effects.[9]

-

Scoring: Dermal reactions are scored according to a standardized grading system.[7]

In a study following this guideline, Methyl 2-methoxybenzoate did not produce any dermal irritation or corrosion in rabbits, with a skin irritation score of 0.00 for all animals.[7]

Eye Irritation (as per OECD Guideline 405)

This test evaluates the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

-

Test Animals: Healthy young adult albino rabbits are used.[4]

-

Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each animal.[2] The other eye serves as an untreated control.[4]

-